5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that features both an oxirane (epoxide) ring and a benzodioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of epichlorohydrin with a precursor molecule that contains a benzodioxine moiety. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction between epichlorohydrin and the precursor, resulting in the formation of the desired epoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers and as a crosslinking agent in materials science.
Mechanism of Action
The mechanism of action of 5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine involves the reactivity of the epoxide ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
2-[(Oxiran-2-ylmethoxy)methyl]furan: This compound also contains an epoxide ring and is used in similar applications.
4-(Oxiran-2-ylmethoxy)benzoic acid: Another epoxide-containing compound with applications in materials science and medicinal chemistry.
Uniqueness
5-(Oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine is unique due to its combination of an epoxide ring and a benzodioxine structure. This combination imparts distinct chemical properties, making it particularly useful in the synthesis of complex molecules and in applications requiring high reactivity .
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-9-11(13-5-4-12-9)10(3-1)15-7-8-6-14-8/h1-3,8H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGPQVKVYVMFRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.